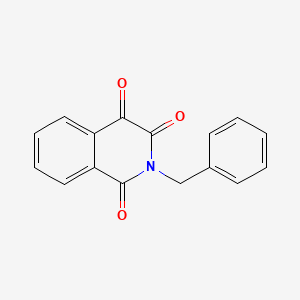

2-Benzylisoquinoline-1,3,4-trione

説明

2-Benzylisoquinoline-1,3,4-trione is a chemical compound with the molecular formula C16H11NO3 . It belongs to the class of benzylisoquinoline alkaloids .

Synthesis Analysis

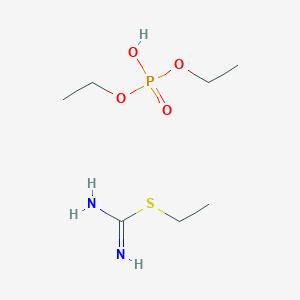

The synthesis of 2-Benzylisoquinoline-1,3,4-trione involves a cascade process that starts with the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines . An unexpected in situ air oxidation follows this cascade process .Molecular Structure Analysis

The X-ray molecular structure of 2-Benzylisoquinoline-1,3,4-trione shows that bond distances and angles are similar to those of analogous isoquinoline-1,3,4-trione compounds . The crystal data reveals that it has a monoclinic crystal system with a space group of P2 1/n .Chemical Reactions Analysis

The chemical reactions involving 2-Benzylisoquinoline-1,3,4-trione are primarily oxidation reactions . A modification of the original protocol, utilizing a Staudinger reaction in the presence of trimethylphosphine, was necessary for the synthesis of a Caspase inhibitor trione with a free NH group .科学的研究の応用

Synthesis and Chemical Applications

Metal-Free Air Oxidation and Cascade Reactions : The trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate, in reactions with primary amines, enables the synthesis of isoquinoline-1,3,4(2H)-triones, highlighting the significance of oxygen-rich heterocyclic scaffolds in heterocyclic compound synthesis (Di Mola, Tedesco, & Massa, 2019).

Photoredox Catalyzed Amidyl Radical Cyclization : Controlled radical cyclization of isoquinoline-1,3,4(2H)-triones under mild conditions demonstrates a novel method for synthesizing complex heterocycles (Reddy, Prasanth, & Anandhan, 2022).

Medical and Biological Research

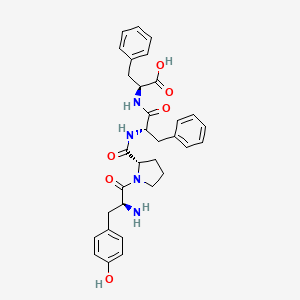

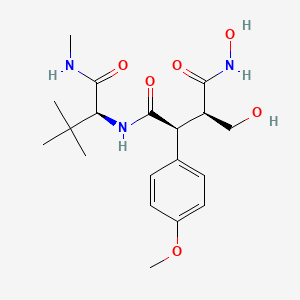

Caspase-3 Inhibitors for Disease Treatment : Isoquinoline-1,3,4-trione derivatives have been identified as potent caspase-3 inhibitors, offering therapeutic potential for diseases involving abnormal apoptosis (Chen et al., 2006).

Cholinergic Enzyme Inhibitors : Isoquinoline-1,3,4-trione derivatives show promising results as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential in treating neurodegenerative diseases (Pejchal et al., 2011).

Benzylisoquinoline Alkaloid Metabolism : Research on the metabolism of benzylisoquinoline alkaloids, including the medicinal properties of many compounds, highlights the potential for synthetic biology platforms in developing new production systems for these valuable BIAs (Hagel & Facchini, 2013).

BIA Production in Yeast : Engineering yeast for the production of benzylisoquinoline alkaloids offers new avenues for synthesizing pharmacologically active metabolites (Hawkins & Smolke, 2008).

Other Applications

Photochemical Tandem Reactions : Isoquinoline-1,3,4-triones are used in photoinduced tandem reactions to create novel aza-polycycles, demonstrating the versatility of these compounds in synthetic chemistry (Yu et al., 2010).

Photocycloadditions and Transformations : The photoreactions of isoquinoline-1,3,4-triones with oxazoles, which lead to different chemo-, regio-, and diastereoselectivities, are significant for advancing knowledge in photoreactions (Huang et al., 2013).

作用機序

将来の方向性

The future directions in the study of 2-Benzylisoquinoline-1,3,4-trione could involve exploring its reactivity with other compounds and investigating its potential applications in various fields, given its interesting chemical structure and the pharmacological properties of benzylisoquinoline alkaloids .

特性

IUPAC Name |

2-benzylisoquinoline-1,3,4-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRWFXGWJMDFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463477 | |

| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylisoquinoline-1,3,4-trione | |

CAS RN |

21640-35-7 | |

| Record name | 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

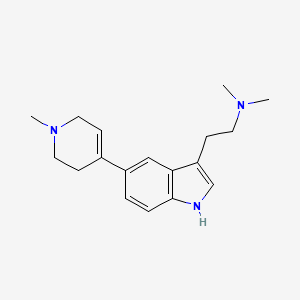

![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)